molecular formula C12H9NO5 B014153 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate CAS No. 60444-78-2

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate

Cat. No. B014153
CAS RN: 60444-78-2
M. Wt: 247.2 g/mol
InChI Key: VHYRHFNOWKMCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate often involves multi-component reactions that allow for the efficient construction of complex molecular architectures from simpler starting materials. For instance, a study by Soleimani and Zainali (2011) explored a novel four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols for the preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, showcasing the type of synthetic strategies that might be applicable (Soleimani & Zainali, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and properties. The X-ray crystallography technique is often employed to determine the precise three-dimensional arrangement of atoms within a molecule, providing insights into its stereochemistry and conformational preferences.

Chemical Reactions and Properties

Compounds with the dioxopyrrolidinyl and formylbenzoate functionalities engage in a variety of chemical reactions, including cyclocondensation and multicomponent reactions. These reactions can lead to the formation of heterocyclic structures, demonstrating the compound's utility as a versatile synthetic intermediate. The study by Antonov et al. (2021) on the cyclocondensation of dibenzoyl-pyrrole-diones exemplifies the type of chemical transformations that are relevant (Antonov, Dmitriev, & Maslivets, 2021).

Scientific Research Applications

1. Anticonvulsant Research

  • Application Summary : This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
  • Methods of Application : An optimized coupling reaction was applied to yield several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
  • Results : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). The compound also showed effectiveness in various pain models .

2. Monoclonal Antibody Production

  • Application Summary : The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
  • Methods of Application : The compound was added to the cell culture and its effects on cell growth, glucose uptake rate, intracellular adenosine triphosphate levels, and galactosylation on a monoclonal antibody were investigated .
  • Results : The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody .

3. Antibody-Drug Conjugation

  • Application Summary : This compound is used as a linker with aldehyde functionality for antibody-drug conjugation (ADC) .
  • Methods of Application : The compound is used to link the antibody to the drug, forming an ADC. This ADC can then be used in targeted drug delivery .
  • Results : The use of this compound as a linker in ADCs has shown promise in the development of targeted therapies .

4. Treatment of Inflammatory Disorders

  • Application Summary : The compound exhibits remarkable potential for the treatment of various diseases, particularly inflammatory disorders .
  • Methods of Application : The unique chemical structure of the compound makes it a promising candidate for developing drugs that target specific molecular pathways involved in inflammation .
  • Results : While specific results are not mentioned, the compound’s potential in treating inflammatory disorders is highlighted .

Safety And Hazards

Specific safety and hazard information for “2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” is not readily available. However, as with all chemicals, it should be handled with appropriate safety measures.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYRHFNOWKMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399606
Record name 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate

CAS RN

60444-78-2
Record name 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate

Citations

For This Compound
4
Citations
JK Chakrabarty, A Bugarin, SM Chowdhury - Journal of proteomics, 2020 - Elsevier
Chemical cross-linking is a powerful strategy for elucidating the structures of protein or protein complexes. The distance constraints obtained from cross-linked peptides represent the …
I Batalov, KR Stevens… - Proceedings of the …, 2021 - National Acad Sciences
… For these studies, recombinant Delta-1 was expressed in HEK293F mammalian cells, purified, and modified statistically with 2-5-dioxopyrrolidin-1-yl 4-formylbenzoate. This aldehyde-…
Number of citations: 62 www.pnas.org
CA DeForest, DA Tirrell - Nature materials, 2015 - nature.com
Although biochemically patterned hydrogels are capable of recapitulating many critical aspects of the heterogeneous cellular niche, exercising spatial and temporal control of the …
Number of citations: 458 0-www-nature-com.brum.beds.ac.uk
JK Chakrabarty - 2019 - search.proquest.com
Mass spectrometry (MS)-based chemical cross-linking technique is a potential tool for understanding the protein structure and protein-protein interactions. However, low abundances of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.